1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol dihydrochloride
Description
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol dihydrochloride is a piperazine-derived small molecule characterized by:
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,3-dimethylphenoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4.2ClH/c1-17-4-3-5-21(18(17)2)27-15-20(26)14-25-10-8-24(9-11-25)13-19-6-7-22-23(12-19)29-16-28-22;;/h3-7,12,20,26H,8-11,13-16H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUOQDIVGQAFCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol dihydrochloride is a complex organic compound notable for its structural features and potential biological activities. This compound incorporates a piperazine ring, a benzo[d][1,3]dioxole moiety, and a dimethylphenoxy group, which together suggest diverse pharmacological applications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 448.9 g/mol. The structural components contribute to its interaction with various biological targets, particularly neurotransmitter receptors.
| Component | Structural Feature | Biological Implication |
|---|---|---|
| Piperazine Ring | Common in pharmaceuticals | Interacts with neurotransmitter receptors |
| Benzo[d][1,3]dioxole | Enhances lipophilicity | Potential antidepressant and antipsychotic activity |
| Dimethylphenoxy Group | Modifies binding properties | Influences receptor affinity |
Biological Activity
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine. Compounds with similar structures have demonstrated potential as:
- Antidepressants : Modifications in the piperazine structure can significantly impact receptor affinity and selectivity.
- Antipsychotics : The presence of the benzo[d][1,3]dioxole group may enhance efficacy against psychotic disorders.
Case Studies
Recent studies have highlighted the efficacy of similar compounds in various biological assays:
- Dopamine Receptor Agonism : A study identified that compounds with piperazine derivatives exhibited selective agonist activity at D3 dopamine receptors, suggesting potential applications in treating mood disorders .
- Antimicrobial Activity : Research indicated that related benzodioxole compounds showed promising antibacterial effects against strains such as Escherichia coli and Bacillus subtilis, indicating a broader spectrum of biological activity .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that specific modifications to the piperazine ring could enhance binding affinity to serotonin receptors, which is critical for developing effective antidepressants .
The proposed mechanism involves the modulation of neurotransmitter signaling pathways. The compound may act as an agonist or antagonist at specific receptor sites, influencing downstream signaling cascades associated with mood regulation and psychotic symptoms.
Scientific Research Applications
Pharmacological Applications
1. Anticonvulsant Activity
Recent studies have indicated that piperazine derivatives, including those similar to 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol dihydrochloride, exhibit significant anticonvulsant properties. For instance, a related compound was evaluated for its efficacy in various in vivo models and demonstrated notable anticonvulsant and antidepressant effects . The mechanism of action is thought to involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.
2. Antidepressant Properties
The antidepressant potential of piperazine derivatives has been explored extensively. A study on similar compounds highlighted their ability to alleviate depressive symptoms in animal models, suggesting that modifications in their chemical structure can enhance their pharmacological profile . The presence of the benzo[d][1,3]dioxole moiety is believed to play a crucial role in this activity by influencing receptor interactions.
3. Analgesic and Anti-inflammatory Effects
Compounds containing the piperazine structure have also been investigated for analgesic and anti-inflammatory properties. Research indicates that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation and pain relief . This suggests that this compound may have therapeutic applications in pain management.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of piperazine derivatives is essential for optimizing their pharmacological effects. Variations in substituents on the piperazine ring and modifications to the benzo[d][1,3]dioxole group can significantly affect biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Benzo[d][1,3]dioxole | Enhances receptor binding affinity |
| Dimethylphenoxy | Increases lipophilicity and bioavailability |
| Piperazine N-substituents | Modulate central nervous system effects |
These insights guide the design of novel compounds with improved therapeutic profiles.
Case Studies
Case Study 1: Anticonvulsant Evaluation
A study published in a peer-reviewed journal evaluated a related piperazine derivative's anticonvulsant activity through various behavioral tests in rodent models. The results indicated a significant reduction in seizure frequency compared to control groups, highlighting the potential of these compounds as therapeutic agents for epilepsy .
Case Study 2: Antidepressant Efficacy
Another investigation focused on the antidepressant efficacy of a structurally similar compound. Behavioral assays demonstrated that treatment with the compound led to significant improvements in depression-like behaviors in animals subjected to chronic stress paradigms. This study underscores the relevance of piperazine derivatives in developing new antidepressant therapies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Based Analogs with Aromatic Substituents
1-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(1-naphthyloxy)-2-propanol dihydrochloride
- Key Differences: Aromatic Group: The target compound has a 2,3-dimethylphenoxy substituent, whereas this analog features a 1-naphthyloxy group.
| Parameter | Target Compound | 1-Naphthyloxy Analog |
|---|---|---|
| Aromatic Substituent | 2,3-Dimethylphenoxy | 1-Naphthyloxy |
| LogP (Predicted) | Moderate lipophilicity | High lipophilicity |
| Salt Form | Dihydrochloride | Dihydrochloride |
| Potential Applications | CNS modulation (inferred) | Similar inferred targets |
2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Dihydrochloride
- Key Differences: Core Structure: Replaces the propanol backbone with a triazolopyridine scaffold. Substituent: Features a 4-chlorophenyl group on piperazine instead of benzodioxole. Impact: The triazolopyridine core may enhance π-π stacking interactions, while the chloro substituent could influence electron distribution and receptor selectivity.
Benzodioxole-Containing Compounds with Divergent Cores
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole
- Key Differences: Core: Pyrazole ring vs. piperazine-propanol backbone. Activity: Explicitly reported as an anticonvulsant, suggesting benzodioxole’s role in CNS penetration. Impact: The tert-butyl group may reduce metabolic degradation compared to the dimethylphenoxy group in the target compound.
| Parameter | Target Compound | Pyrazole Analog |
|---|---|---|
| Core Scaffold | Piperazine-propanol | Dihydropyrazole |
| Benzodioxole Position | N-linked methyl group | Directly fused to pyrazole |
| Therapeutic Indication | Inferred CNS activity | Anticonvulsant (confirmed) |
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide
- Key Differences: Core: Thiazole-carboxamide vs. piperazine-propanol. Substituent: Cyclopropanecarboxamide linkage vs. phenoxy-propanol. Impact: The thiazole ring may confer hydrogen-bonding capacity distinct from the piperazine’s basicity.
Critical Analysis of Structural-Activity Relationships (SAR)
- Benzodioxole Positioning : N-Methyl linkage (target compound) vs. direct fusion (pyrazole analog) affects electronic properties and steric accessibility .
- Aromatic Substituents: 2,3-Dimethylphenoxy: Moderate steric hindrance and electron-donating effects may favor specific receptor subtypes. 1-Naphthyloxy: Enhanced lipophilicity could prolong half-life but increase off-target binding risks .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol dihydrochloride, and how are intermediates characterized?
- Synthesis Protocol : The compound’s synthesis involves multi-step reactions, including piperazine functionalization and phenoxypropanol coupling. Key intermediates (e.g., benzodioxol-piperazine derivatives) require purification via normal-phase chromatography with methanol/ammonium hydroxide gradients to ensure >95% purity .
- Characterization : Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. For example, the benzodioxol moiety’s methylene protons appear as a singlet at δ ~4.2 ppm in ¹H NMR .
Q. How can experimental design (DoE) optimize reaction conditions for this compound’s synthesis?
- Methodology : Apply factorial design to evaluate variables (temperature, solvent polarity, catalyst loading). For instance, a 2³ factorial design can identify optimal conditions for piperazine coupling reactions, minimizing side products like unreacted 2,3-dimethylphenol .
- Statistical Tools : Use ANOVA to analyze yield variations and response surface modeling to predict optimal parameters (e.g., 60°C, DMF solvent, 10 mol% catalyst) .
Q. What analytical techniques are recommended for purity assessment and impurity profiling?
- HPLC-UV/MS : Use reverse-phase C18 columns with gradient elution (acetonitrile/0.1% formic acid) to resolve diastereomers and detect trace impurities (e.g., unreacted piperazine derivatives) .
- Thermogravimetric Analysis (TGA) : Confirm thermal stability (decomposition >200°C) and hydrate formation, which may affect crystallization .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of this compound’s dopamine receptor binding affinity?
- Docking Studies : Perform molecular docking (AutoDock Vina) using dopamine D3 receptor crystal structures (PDB: 3PBL) to identify key interactions (e.g., hydrogen bonding with Ser192, π-π stacking with Phe346). Adjust the phenoxy group’s substituents to enhance selectivity .
- MD Simulations : Run 100-ns simulations to assess ligand-receptor stability and calculate binding free energies (MM-PBSA) .
Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?
- Standardization : Validate assay conditions (e.g., radioligand concentration, membrane preparation) using reference standards like haloperidol .
- Meta-Analysis : Apply multivariate regression to adjust for variables like cell line (CHO vs. HEK293) and incubation time, as receptor density impacts IC₅₀ .
Q. How can reaction path search methods improve the scalability of this compound’s synthesis?
- Quantum Chemical Calculations : Use Gaussian 16 to map transition states and identify rate-limiting steps (e.g., SN2 displacement during propan-2-ol formation). Optimize solvent polarity (ε ~20) to stabilize intermediates .
- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal catalysts (e.g., Pd/C for deprotection steps) and reduce trial-and-error experimentation .
Q. What separation technologies are effective for isolating enantiomers or diastereomers of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
